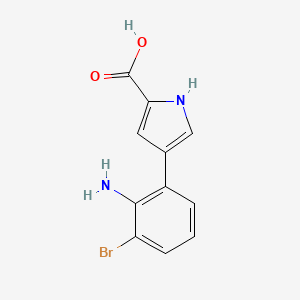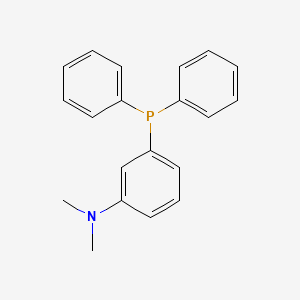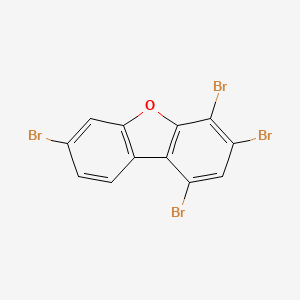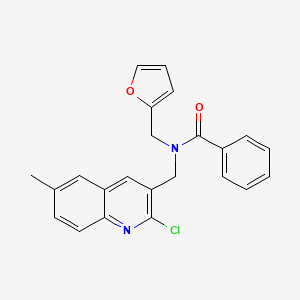
3-Acetyl-5,5-dimethyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5,5-dimethyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5,5-dimethyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-acetyl-2-oxazolidinone with methylating agents to introduce the dimethyl groups at the 5-position. The reaction conditions often include the use of bases such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-5,5-dimethyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can produce simpler oxazolidinone compounds .
Applications De Recherche Scientifique
3-Acetyl-5,5-dimethyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5,5-dimethyloxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome. This prevents the formation of peptide bonds, thereby inhibiting bacterial growth. The compound’s unique structure allows it to form stable complexes with its targets, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
3-Acetyl-1,3,4-oxadiazoline: A compound with similar structural features but different biological activities.
Comparison: 3-Acetyl-5,5-dimethyloxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to linezolid and tedizolid, it may offer different pharmacokinetic profiles and target specificities. The presence of the acetyl and dimethyl groups enhances its stability and reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3-acetyl-5,5-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-7(2,3)11-6(8)10/h4H2,1-3H3 |
Clé InChI |
URSNCGAKTWKZMW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(OC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide](/img/structure/B12886190.png)
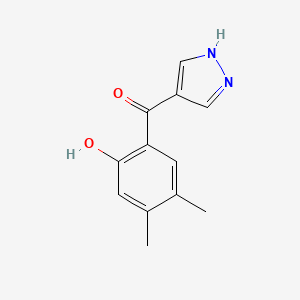
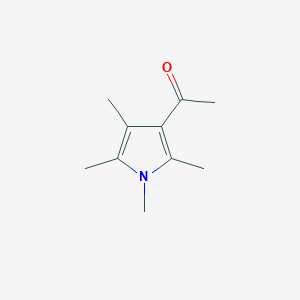
![[1,2,3]Triazolo[1,5-a]pyridin-7-amine](/img/structure/B12886218.png)

![4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12886233.png)
![2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide](/img/structure/B12886235.png)

